2-(Sulfamoylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

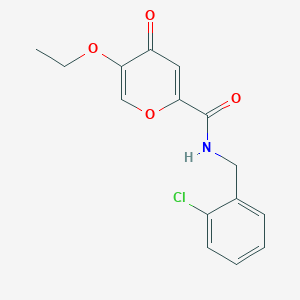

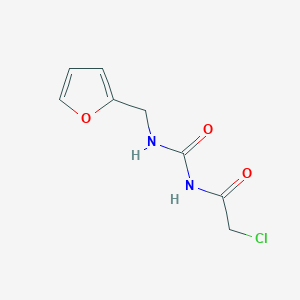

2-(Sulfamoylmethyl)benzamide is a chemical compound with the molecular formula C8H10N2O3S and a molecular weight of 214.24 . It is a powder at room temperature .

Synthesis Analysis

Benzamides, including this compound, can be synthesized through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of benzamide derivatives, including this compound, can be determined using electron diffraction and quantum chemical calculations . The Inchi Code for this compound is 1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) .Chemical Reactions Analysis

Benzamides, including this compound, can be prepared through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This reaction is performed through a green, rapid, mild, and highly efficient pathway .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 208-211 degrees Celsius . The Inchi Code for this compound is 1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) .Aplicaciones Científicas De Investigación

Pharmacological Applications of Benzamide Derivatives

Benzamide derivatives, such as sulpiride, remoxipride, and eticlopride, have been extensively studied for their pharmacodynamic and pharmacokinetic properties, particularly in the treatment of mental disorders, including schizophrenia and other psychoses. These compounds are known for their selective affinity for dopamine D2 receptors, which plays a crucial role in their antipsychotic activity. The efficacy of these compounds in treating both positive and negative symptoms of schizophrenia, with a notably lower incidence of extrapyramidal side effects compared to traditional antipsychotics, highlights their therapeutic potential.

Sulpiride is recognized for its selective affinity for mesolimbic and mesocortical dopamine receptors, classifying it as an atypical antipsychotic drug. Its properties of causing fewer undesirable side effects, such as extrapyramidal and cholinolytic effects, and not inducing sedation, make it a preferable choice for treating delusional psychoses with depressive symptoms, lowered activity, or negative symptoms (Rzewuska, 1998).

Remoxipride, another benzamide derivative, has shown antipsychotic activity in chronic schizophrenia patients, demonstrating efficacy similar to haloperidol but with a significantly reduced risk of extrapyramidal symptoms (Wadworth & Heel, 1990).

Eticlopride, a research tool rather than a clinical medication, has been used to understand dopamine D2-like receptor function and the influence of these receptors on behavior and preclinical models of antipsychotic activity (Martelle & Nader, 2008).

Supramolecular Chemistry and Polymer Processing

Beyond their pharmacological applications, benzamide derivatives like benzene-1,3,5-tricarboxamide (BTA) have been utilized in supramolecular chemistry for their self-assembly properties, which are instrumental in nanotechnology, polymer processing, and biomedical applications. The self-assembly of BTAs into nanometer-sized rod-like structures stabilized by hydrogen bonding is a key feature that has been harnessed for various innovative applications (Cantekin, de Greef, & Palmans, 2012).

Mecanismo De Acción

While the specific mechanism of action for 2-(Sulfamoylmethyl)benzamide is not mentioned in the search results, benzimidazoles, a class of compounds to which benzamides belong, have been found to exhibit various mechanisms of action as anticancer agents, depending on the substitution pattern around the nucleus .

Safety and Hazards

Direcciones Futuras

While the specific future directions for 2-(Sulfamoylmethyl)benzamide are not mentioned in the search results, benzamides, including this compound, are widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring new synthetic methods for this type of compounds .

Propiedades

IUPAC Name |

2-(sulfamoylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c9-8(11)7-4-2-1-3-6(7)5-14(10,12)13/h1-4H,5H2,(H2,9,11)(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDDOEDSFRAPSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(6-Chloropyridin-3-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2574841.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2574843.png)

![1-({4'-[(3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2574847.png)

![N-(2-methoxyethyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2574848.png)

![N-(4-methoxyphenyl)-2-{[3-(trifluoromethyl)phenyl]sulfinyl}acetamide](/img/structure/B2574855.png)

![2-[(8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetamide](/img/structure/B2574857.png)

![N-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2574858.png)